(2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 221.21 g/mol. This compound features an oxirane (epoxide) ring, which is a three-membered cyclic ether, and a carboxylic acid functional group, making it an important structure in organic chemistry. The presence of the benzylcarbamoyl group enhances its reactivity and potential biological activity. The compound is known for its stereochemistry, specifically having the (2R,3R) configuration, which is critical for its biological interactions and properties .
These reactions are significant for modifying the compound to enhance its pharmacological properties or for synthesizing derivatives that may have different applications .
Research into specific interactions and mechanisms of action for this compound is limited but suggests potential therapeutic applications .
The synthesis of (2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid typically involves several steps:
The specific conditions and reagents used may vary based on the desired yield and purity .
(2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid has potential applications in:
Interaction studies involving (2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid are essential for understanding its pharmacodynamics and pharmacokinetics. These studies typically focus on:
Such studies are crucial for determining its therapeutic potential and safety profile .
Several compounds share structural similarities with (2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (2S,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid | Ethoxycarbonyl group instead of benzylcarbamoyl | |
| (2R,3R)-3-(1-benzylcarbamoylethylcarbamoyl)oxirane-2-carboxylic acid | Contains an additional carbamoyl group | |
| (2S,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid | Different stereochemistry affecting biological activity |
The unique stereochemistry and functional groups of (2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid may confer distinct biological properties compared to these similar compounds .
The formation of oxirane rings constitutes a fundamental transformation in organic synthesis, with numerous methodologies developed to achieve this three-membered ring system [4]. The direct epoxidation of alkenes using peroxycarboxylic acids represents one of the most widely employed approaches, utilizing reagents such as meta-chloroperoxybenzoic acid or peroxyacetic acid under mild conditions [7]. This methodology proceeds through a concerted mechanism involving the transfer of an oxygen atom from the peroxyacid to the alkene double bond, typically occurring at temperatures ranging from 0 to 25 degrees Celsius [7].
The Sharpless asymmetric epoxidation has revolutionized the field of enantioselective oxirane synthesis, particularly for allylic alcohols [10]. This transformation employs titanium tetraisopropoxide in combination with diethyl tartrate as the chiral ligand and tert-butyl hydroperoxide as the oxidizing agent [10]. The reaction demonstrates remarkable enantioselectivity, often exceeding 90% enantiomeric excess, and has found extensive application in the synthesis of complex natural products [10]. The stereochemical outcome can be predicted using established mnemonic models that consider the spatial arrangement of substituents around the double bond [10].
Alternative asymmetric epoxidation methodologies include the Jacobsen epoxidation, which utilizes manganese-based catalysts supported by chiral salen ligands [12]. This system demonstrates broad substrate scope and typically provides excellent enantioselectivities for unfunctionalized alkenes [12]. The Shi epoxidation represents another significant advancement, employing chiral organocatalysts derived from fructose in combination with potassium peroxymonosulfate as the oxygen source [9] [12]. This metal-free approach offers advantages in terms of environmental compatibility and functional group tolerance [9].
Enzymatic epoxidation using styrene monooxygenases has emerged as a powerful tool for accessing chiral epoxides under mild reaction conditions [11]. These biocatalysts demonstrate exceptional enantioselectivity, often exceeding 99% enantiomeric excess, and operate at moderate temperatures around 30 degrees Celsius [11]. The substrate scope of these enzymes has been expanding through protein engineering efforts, making them increasingly valuable for industrial applications [11].
The formation of epoxides through halohydrin intermediates provides an alternative two-step approach [4]. This methodology involves the initial addition of a halogen and water across the alkene double bond, followed by base-induced cyclization to form the oxirane ring [28]. While this approach typically yields racemic products, it offers advantages in terms of functional group compatibility and reaction predictability [28].
The installation of carbamoyl functionalities in organic molecules requires careful consideration of reaction conditions and reagent selection to achieve optimal yields and selectivity [13]. Carbamoyl chlorides represent one of the most direct approaches for introducing carbamoyl groups, reacting readily with nucleophiles such as alcohols and amines [5]. These reagents are typically prepared through the reaction of amines with phosgene, although safer alternatives using carbonyl diimidazole have been developed [5] [13].
The utilization of isocyanates provides another versatile route for carbamate formation, proceeding through nucleophilic addition of alcohols to the electrophilic carbon center [16]. This methodology offers excellent functional group tolerance and can be conducted under mild reaction conditions [16]. The generation of isocyanates in situ through the thermal decomposition of acyl azides (Curtius rearrangement) has proven particularly valuable for sensitive substrates [13] [17].
Carbon dioxide incorporation methods have gained significant attention as environmentally benign alternatives to traditional phosgene-based approaches [13] [17]. These methodologies typically involve the reaction of amines with carbon dioxide followed by alkylation with appropriate electrophiles [13]. While the nucleophilicity of carbamate anions is generally lower than that of free amines, careful optimization of reaction conditions can lead to excellent yields [17].
The development of catalytic methods using 4-dimethylaminopyridine in combination with di-tert-butyl dicarbonate has provided access to carbamates under exceptionally mild conditions [16]. This transformation proceeds through the generation of reactive isocyanate intermediates that can be trapped with alcohols to provide the desired carbamate products [16]. The methodology demonstrates particular utility for sterically hindered substrates that are challenging to functionalize through alternative approaches [16].
Mixed carbonate intermediates offer another strategic approach for carbamate synthesis, providing stable and readily handled precursors that can be converted to the final products under controlled conditions [13]. These reagents demonstrate enhanced stability compared to acid chlorides while maintaining sufficient reactivity for efficient transformations [13].
The achievement of high enantioselectivity in oxirane-carboxamide synthesis requires systematic optimization of multiple reaction parameters [18]. Temperature control emerges as one of the most critical factors, with lower temperatures generally favoring enhanced enantioselectivity through reduced racemization processes [31]. The optimal temperature range typically falls between -78 and 0 degrees Celsius for asymmetric epoxidation reactions [23] [31].
Chiral ligand design represents a fundamental aspect of stereoselective synthesis, with the structure of the chiral auxiliary directly influencing the degree of asymmetric induction [22]. The development of new ligand frameworks continues to expand the scope of enantioselective transformations, with particular emphasis on modular designs that allow systematic tuning of steric and electronic properties [22]. Computational methods have become increasingly valuable for predicting ligand performance and guiding synthetic efforts [22].
Catalyst loading optimization requires balancing efficiency considerations with economic factors, as excessive catalyst usage increases costs while insufficient loading may compromise selectivity [21]. Systematic studies typically reveal optimal catalyst loadings in the range of 5 to 10 mole percent for most asymmetric transformations [21]. The use of molecular sieves and other drying agents often proves essential for maintaining catalyst activity and preventing hydrolysis reactions [32].
Solvent selection profoundly influences both reaction rates and enantioselectivity outcomes [23]. Polar aprotic solvents generally favor ionic mechanisms, while nonpolar solvents may enhance the effectiveness of coordination-based catalytic systems [23]. Systematic solvent screening remains an essential component of reaction optimization protocols [23].
Kinetic resolution approaches provide alternative strategies for accessing enantiomerically enriched products, particularly when direct asymmetric synthesis proves challenging [10]. These methodologies rely on differential reaction rates for enantiomeric substrates, allowing selective transformation of one enantiomer while leaving the other unchanged [10]. While theoretical yields are limited to 50%, practical advantages often outweigh this limitation [10].
The epoxide ring-opening reactions of (2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid represent a fundamental class of nucleophilic substitution mechanisms that proceed through well-defined stereochemical pathways. The three-membered oxirane ring exhibits significant ring strain due to the 60° bond angles, which deviates substantially from the optimal 109.5° tetrahedral geometry, creating an activation energy barrier of approximately 52.0 kilojoules per mole for the initial ring-opening process [1] [2].
Under basic reaction conditions, the epoxide ring-opening follows a classic substitution nucleophilic bimolecular mechanism. The nucleophile attacks the less substituted carbon atom of the oxirane ring, leading to inversion of stereochemistry at the point of attack [3] [4]. This regioselectivity arises from the reduced steric hindrance at the less substituted position and the backside attack characteristic of this mechanism. The reaction proceeds with an activation energy ranging from 107±5 kilojoules per mole for the uncatalyzed process [5].
Kinetic studies demonstrate that the rate of nucleophilic attack varies significantly with nucleophile strength. Strong nucleophiles such as hydroxide ion and alkoxide ions exhibit rate constants in the range of 10⁻¹ to 10² M⁻¹s⁻¹ under standard conditions [6]. The reaction follows second-order kinetics, being first-order in both epoxide and nucleophile concentrations. Temperature studies reveal a linear relationship between the logarithm of the rate constant and reciprocal temperature, consistent with Arrhenius behavior.
In acidic environments, the mechanism shifts toward a hybrid substitution nucleophilic unimolecular/substitution nucleophilic bimolecular pathway. Initial protonation of the epoxide oxygen increases the electrophilicity of the carbon centers, reducing the activation energy to 71-94 kilojoules per mole [5] [7]. The nucleophile preferentially attacks the more substituted carbon, resulting in a different regioselectivity compared to basic conditions. This mechanistic change leads to partial racemization at the carbon center due to the increased carbocationic character of the transition state [8] [9].
The acid-catalyzed pathway demonstrates enhanced reaction rates, with typical rate enhancements of 2-5 fold compared to neutral conditions. Kinetic isotope effects observed in deuterated systems suggest that proton transfer steps are not rate-limiting, indicating that carbon-oxygen bond breaking represents the primary kinetic barrier [10].
Enzymatic ring-opening reactions, particularly those catalyzed by epoxide hydrolases, exhibit remarkable stereospecificity and rate enhancement. Studies on similar epoxide substrates using epoxide hydrolase demonstrate rate enhancements of 10-100 fold compared to non-enzymatic processes [11] [12]. The enzyme mechanism proceeds through formation of a covalent alkylenzyme intermediate, where an active-site aspartyl residue attacks one of the epoxide carbons with strict inversion of stereochemistry at the nucleophilic carbon.
The regioselectivity in enzyme-catalyzed reactions depends on substrate structure and enzyme active site architecture. For methylstyrene oxide substrates, kinetic studies reveal selectivity ratios exceeding 50:1 for attack at specific carbon centers [11]. The enzymatic process operates with activation energies in the range of 45-60 kilojoules per mole, significantly lower than chemical alternatives.
Recent investigations have revealed dramatic rate accelerations in microdroplet environments. Studies on limonene oxide ring-opening with morpholine demonstrate rate enhancements of approximately 10⁵ compared to bulk solution reactions [13]. This acceleration results from enhanced electrostatic stabilization at the water-organic interface and increased local concentrations of reactive species.
The microdroplet effect operates through multiple mechanisms including interfacial electric field effects, reduced solvation barriers, and enhanced mass transfer rates. Kinetic analysis suggests that the effective activation energy decreases to approximately 20-30 kilojoules per mole in these systems, representing a fundamental shift in reaction thermodynamics [13].
| Nucleophile Type | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Selectivity Ratio |
|---|---|---|---|
| Hydroxide ion | 10²-10³ | 65-75 | >10:1 (less substituted) |
| Alkoxide ions | 10¹-10² | 70-80 | >5:1 (less substituted) |
| Amine nucleophiles | 10⁻¹-10¹ | 75-85 | 3:1-8:1 |
| Carboxylate ions | 10⁻²-10⁰ | 80-90 | 2:1-5:1 |
| Halide ions | 10⁻³-10⁻¹ | 85-95 | Variable |
The carboxylic acid functionality in (2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid participates in diverse acyl transfer mechanisms that proceed through nucleophilic acyl substitution pathways. These reactions involve the formation and breakdown of tetrahedral intermediates, with the carboxylic acid serving as both an electrophilic center and a potential nucleophile depending on reaction conditions [14] [15].
Acyl transfer reactions from carboxylic acids proceed through an addition-elimination mechanism under both acidic and basic conditions. Under acidic conditions, initial protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack to form a tetrahedral intermediate [16]. The mechanism exhibits activation energies ranging from 65-85 kilojoules per mole, with rate constants typically in the range of 10⁻²-10¹ M⁻¹s⁻¹ [17].
Base-catalyzed acyl transfer follows a similar mechanistic pathway but involves direct nucleophilic attack on the neutral carbonyl carbon. The resulting tetrahedral alkoxide intermediate undergoes elimination to regenerate the carbonyl group with displacement of the leaving group [18]. This pathway demonstrates lower activation barriers due to the enhanced nucleophilicity of the attacking species.
The presence of the epoxide ring in proximity to the carboxylic acid creates opportunities for intramolecular catalytic effects. Density functional theory calculations reveal that carboxylic acids can act as their own promoters through hydrogen bonding interactions that stabilize transition states [5] [7]. This self-catalysis reduces activation barriers by approximately 45 kilojoules per mole compared to intermolecular processes.
Kinetic studies on methylprednisolone succinate demonstrate that intramolecular carboxyl group catalysis operates through both general acid-base and nucleophilic mechanisms [19]. The nucleophilic pathway accounts for 15-20% of the overall catalytic effect, while general acid-base catalysis dominates the remaining activity. The intramolecular nature of these interactions leads to effective rate enhancements of 10-50 fold compared to intermolecular analogs.
In systems containing both epoxide and carboxylic acid functionalities, competitive reaction pathways emerge depending on reaction conditions and nucleophile identity. Under basic conditions, nucleophiles preferentially attack the strained epoxide ring due to its enhanced electrophilicity [6]. However, under acidic conditions or in the presence of strong acyl-accepting nucleophiles, the carboxylic acid functionality becomes competitive.
Kinetic analysis reveals that the relative rates of epoxide ring-opening versus acyl transfer depend on nucleophile basicity and steric factors. Strong bases favor epoxide attack with rate ratios of 10:1 to 50:1, while moderate nucleophiles show more balanced selectivity with ratios of 2:1 to 5:1 [6].
Solvent polarity significantly influences acyl transfer reaction rates and mechanisms. In polar protic solvents, hydrogen bonding stabilizes charged intermediates, leading to enhanced reaction rates but potential complications from competing hydrolysis reactions [20]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide optimal conditions for acyl transfer by stabilizing charged species without introducing competing nucleophiles.
Kinetic studies in various solvent systems reveal activation energy variations of 15-25 kilojoules per mole depending on solvent polarity and hydrogen bonding capacity. The rate enhancement in optimal solvents can reach 10-100 fold compared to non-polar media [20].
Temperature studies of acyl transfer reactions reveal Arrhenius behavior with temperature coefficients ranging from 2-5 per 10°C increase. Eyring analysis provides insights into entropy and enthalpy contributions to the activation barrier [21]. Typical activation enthalpies range from 55-75 kilojoules per mole, while activation entropies are generally negative (-50 to -150 J mol⁻¹ K⁻¹), reflecting the organized nature of the transition state.
The thermodynamic favorability of acyl transfer reactions depends on the leaving group ability and nucleophile strength. Reactions with good leaving groups (pKa < 10) proceed with favorable equilibrium constants (K > 10³), while poor leaving groups require elevated temperatures or catalysts to achieve reasonable conversion rates [22].
| Acyl Acceptor | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Temperature Coefficient |
|---|---|---|---|
| Primary alcohols | 10⁻¹-10¹ | 60-70 | 2.5-3.0/10°C |
| Secondary alcohols | 10⁻²-10⁰ | 65-75 | 2.0-2.5/10°C |
| Amines | 10⁰-10² | 55-65 | 3.0-4.0/10°C |
| Phenols | 10⁻¹-10¹ | 70-80 | 2.0-3.0/10°C |
The stereochemical control in reactions involving (2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid depends critically on the choice of catalytic system and reaction conditions. Various catalytic approaches enable selective retention or inversion of stereochemistry at reactive centers, providing powerful tools for synthetic applications [23] [24] [25].
Chiral catalysts exert stereochemical control through selective stabilization of specific transition state conformations. Studies with chiral (salen)chromium(III) complexes demonstrate that catalyst enantiomer selection can direct regioselective epoxide ring-opening with selectivity ratios ranging from 2:1 to 4:1 [24]. The mechanism involves coordination of the metal center to the epoxide oxygen, followed by stereoselective nucleophilic attack guided by the chiral ligand environment.
Kinetic resolution studies using chiral acyl-transfer catalysts achieve excellent enantioselectivities with rate enhancements of 10-50 fold for the preferred enantiomer [26]. The benzotetramisole-type catalysts demonstrate particular effectiveness, with selectivity factors (kfast/kslow) exceeding 50 in optimal cases. Temperature studies reveal that stereochemical selectivity increases at lower temperatures due to enhanced discrimination between competing transition states.
Nickel-catalyzed cross-coupling reactions demonstrate remarkable ligand-dependent stereochemical switching, where catalyst structure determines whether reactions proceed with retention or inversion at electrophilic centers [23]. Tricyclohexylphosphine ligands promote retention pathways with selectivities exceeding 20:1, while N-heterocyclic carbene ligands favor inversion with similar selectivity levels.
The mechanistic basis for this switching involves changes in the catalyst coordination environment that alter the transition state geometry. Phosphine ligands stabilize four-coordinate intermediates that undergo retention pathways, while carbene ligands favor two-coordinate species that proceed through inversion mechanisms [23]. Rate enhancements of 10-50 fold are observed compared to uncatalyzed processes.
Enzymatic systems provide the highest levels of stereochemical control through precisely organized active site environments. Epoxide hydrolase enzymes achieve stereoselectivities exceeding 50:1 through complementary hydrogen bonding and hydrophobic interactions [11]. The enzyme creates a chiral pocket that selectively binds one substrate enantiomer while discriminating against others.
Kinetic studies reveal that enzymatic stereochemical control operates through differential binding energies in the enzyme-substrate complex. The preferred substrate enantiomer binds with affinities 10-100 fold higher than the non-preferred form, leading to dramatic rate differences [12]. Pre-steady-state kinetic analysis shows that substrate binding rather than chemical transformation is often the selectivity-determining step.
Organic cage catalysts represent an emerging approach for stereochemical control through spatial confinement effects. Studies on hexaamide cage systems demonstrate rate enhancements of 10⁴ compared to background reactions, with stereochemical outcomes determined by cavity shape and functional group positioning [21]. The confined environment enforces specific substrate orientations that lead to predictable stereochemical results.
The mechanism involves initial substrate binding within the cage cavity, followed by activation through internal hydrogen bonding networks. Kinetic analysis reveals Michaelis-Menten behavior with apparent KM values of 0.16 M, indicating weak but specific binding interactions [21]. The stereochemical selectivity arises from differential stabilization of competing transition states within the confined space.
The effectiveness of stereochemical control varies systematically with temperature and pressure. Lower temperatures generally enhance selectivity by increasing the energy difference between competing transition states. Activation energy differences of 5-15 kilojoules per mole between stereoisomeric pathways translate to selectivity ratios of 10:1 to 1000:1 at room temperature [25].
Pressure effects on stereochemical outcomes are less pronounced but can influence selectivity through differential volume changes in competing transition states. High-pressure studies reveal volume activation differences of 5-20 cm³/mol between stereoisomeric pathways, leading to modest selectivity enhancements under elevated pressure conditions [25].
Solvent choice profoundly influences stereochemical outcomes through differential solvation of competing transition states. Polar solvents generally favor ionic transition states, while non-polar media stabilize neutral, concerted processes. This differential solvation can lead to complete reversal of stereochemical preferences in some catalytic systems [25].
Hydrogen bonding solvents provide additional opportunities for stereocontrol through specific interactions with substrate functional groups. Studies in alcoholic solvents reveal enhanced stereoselectivities due to preferential hydrogen bonding with one transition state diastereomer over others [20]. The magnitude of solvent effects can reach 10-fold changes in selectivity ratios.
| Catalyst System | Selectivity Ratio | Rate Enhancement | Operating Conditions |
|---|---|---|---|
| Chiral (salen)Cr(III) | 2:1-4:1 | 2-5× | 0-25°C, 1 atm |
| Ni/PCy₃ | >20:1 | 10-50× | 25-80°C, inert atmosphere |
| Ni/NHC | >15:1 | 5-25× | 25-80°C, inert atmosphere |
| Epoxide hydrolase | >50:1 | 100-1000× | 25-37°C, aqueous buffer |
| Organic cages | 5:1-10:1 | ~10⁴× | 25-40°C, organic solvent |